1H-pyrazolo[4,3-b]pyridine-3,6-diamine

Catalog No.
S13538191
CAS No.
M.F
C6H7N5
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrazolo[4,3-b]pyridine-3,6-diamine

Product Name

1H-pyrazolo[4,3-b]pyridine-3,6-diamine

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-3,6-diamine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,7H2,(H3,8,10,11)

InChI Key

MVJOEPKXZYAFSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2N)N

1H-pyrazolo[4,3-b]pyridine-3,6-diamine is a bicyclic heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. The structure features a pyrazole ring fused to a pyridine ring, with amino groups located at the 3 and 6 positions. This compound belongs to a larger class of pyrazolo[4,3-b]pyridines, which have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry.

Typical of heterocyclic compounds. Notably, it can undergo:

  • Nucleophilic substitutions: The amino groups can act as nucleophiles in substitution reactions.
  • Condensation reactions: These reactions can lead to the formation of more complex derivatives.
  • Cyclization: It can serve as a precursor for synthesizing other heterocyclic compounds through cyclization processes.

The reactivity of this compound is influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating properties of the amino groups.

Research has indicated that 1H-pyrazolo[4,3-b]pyridine-3,6-diamine exhibits significant biological activity. It has been studied for its potential as:

  • Phosphodiesterase 1 inhibitors: Compounds in this class have shown promise in treating neurodegenerative diseases by modulating cyclic nucleotide levels .
  • Anticancer agents: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial properties: The compound has been evaluated for its activity against bacterial strains.

The biological activities are attributed to the structural features that allow interaction with various biological targets.

Several synthetic routes have been developed for preparing 1H-pyrazolo[4,3-b]pyridine-3,6-diamine. Common methods include:

  • Condensation reactions: Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring followed by cyclization with pyridine derivatives.
  • Multi-step synthesis: Starting from simpler aromatic compounds that undergo functionalization and cyclization to yield the desired structure.
  • Catalytic methods: Recent advancements include using metal-organic frameworks as catalysts to enhance reaction efficiency under mild conditions .

These methods allow for the introduction of various substituents on the pyrazolo and pyridine rings, leading to a library of derivatives with tailored properties.

1H-pyrazolo[4,3-b]pyridine-3,6-diamine finds applications in several fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting neurodegenerative disorders and cancers.
  • Material Science: Potential use in creating novel materials due to its unique optical properties.
  • Agricultural Chemistry: Exploration as a pesticide or herbicide due to its biological activity against certain pests.

The versatility of this compound makes it an attractive candidate for further research and development.

Interaction studies involving 1H-pyrazolo[4,3-b]pyridine-3,6-diamine have focused on its binding affinity with various biological targets. Key findings include:

  • Enzyme inhibition: Studies have shown that this compound can inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor binding: Investigations into its interaction with neurotransmitter receptors suggest potential effects on neurotransmission.

Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological profile of this compound.

Several compounds share structural similarities with 1H-pyrazolo[4,3-b]pyridine-3,6-diamine. Notable examples include:

Compound NameStructure CharacteristicsUnique Properties
1H-pyrazolo[3,4-b]pyridineDifferent fusion patternBroader range of biological activities
2-amino-4(5)-pyrazolonesContains additional nitrogen atomsEnhanced reactivity due to more functional groups
1H-imidazo[4,5-b]pyridineImidazole instead of pyrazoleDifferent electronic properties affecting reactivity
1H-pyrazolo[4,3-c]pyridineAlternative positional isomerVariations in biological activity profiles

These compounds highlight the uniqueness of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine in terms of its specific biological activities and synthetic accessibility.

The exploration of pyrazolo-pyridine derivatives gained momentum in the late 20th century as researchers sought nitrogen-rich heterocycles with tunable pharmacological properties. While the exact discovery timeline of 1H-pyrazolo[4,3-b]pyridine-3,6-diamine remains undocumented in public literature, its emergence aligns with broader efforts to optimize fused heterocyclic scaffolds for drug discovery. Early synthetic routes focused on cyclocondensation reactions, as evidenced by methodologies later refined in studies such as the acetic acid-mediated synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate. The compound’s dual amino groups at positions 3 and 6 were strategically incorporated to enhance hydrogen-bonding capabilities, a design principle critical for biological target engagement.

Structural Classification Within Heterocyclic Chemistry

1H-pyrazolo[4,3-b]pyridine-3,6-diamine belongs to the azaindazole family, featuring a bicyclic system with the following structural attributes:

PropertyValue
Molecular FormulaC₆H₆N₆
Molecular Weight164.17 g/mol
Ring SystemPyrazolo[4,3-b]pyridine
Functional GroupsAmino (-NH₂) at C3 and C6
Aromatic System10π-electron conjugated system

The fusion of pyrazole (a five-membered diunsaturated ring with two adjacent nitrogen atoms) and pyridine (a six-membered aromatic ring with one nitrogen atom) creates a planar, electron-deficient core. This configuration enables π-π stacking interactions and facilitates coordination with metal ions, making it valuable in catalysis and materials science. Substituent effects are pronounced; for instance, phenyl groups at position 4 (as in CID 3040486) increase steric bulk while modulating solubility.

Significance in Medicinal Chemistry and Material Science

In medicinal chemistry, this scaffold’s kinase inhibitory activity stems from its ability to mimic ATP’s purine motif, competitively binding to kinase active sites. For example, derivatives like 5-cyclopropyl-2-{1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}pyrimidin-4-amine (CID 9798973) demonstrate sub-micromolar IC₅₀ values against oncogenic kinases. The amino groups serve as hydrogen bond donors, enhancing binding affinity to aspartate residues in enzymatic pockets.

Material science applications leverage the compound’s thermal stability and electronic properties. Its conjugated π-system enables use as a ligand in optoelectronic materials, while nitrogen-rich content suggests potential in energetic material formulations. Recent work has explored its incorporation into metal-organic frameworks (MOFs) for gas storage, though detailed studies remain nascent.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

149.07014524 g/mol

Monoisotopic Mass

149.07014524 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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